molecular formula C11H15BrZn B14902034 2,3,4,5,6-PentamethylphenylZinc bromide

2,3,4,5,6-PentamethylphenylZinc bromide

Cat. No.: B14902034
M. Wt: 292.5 g/mol
InChI Key: MRGHHHNIDIBSTA-UHFFFAOYSA-M
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Description

2,3,4,5,6-Pentamethylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is characterized by the presence of a zinc atom bonded to a bromide ion and a 2,3,4,5,6-pentamethylphenyl group. The solution is prepared in tetrahydrofuran, a common solvent in organic chemistry due to its ability to dissolve a wide range of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentamethylphenylzinc bromide typically involves the reaction of 2,3,4,5,6-pentamethylbromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran under an inert atmosphere to prevent oxidation. The general reaction can be represented as:

C6(CH3)5Br+ZnC6(CH3)5ZnBr\text{C}_6(\text{CH}_3)_5\text{Br} + \text{Zn} \rightarrow \text{C}_6(\text{CH}_3)_5\text{ZnBr} C6​(CH3​)5​Br+Zn→C6​(CH3​)5​ZnBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentamethylphenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded group is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include alkyl halides and aryl halides. The reactions are usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst.

    Coupling Reactions: Common reagents include boronic acids and esters. The reactions are performed under mild conditions with palladium catalysts.

Major Products:

    Substitution Reactions: The major products are substituted aromatic compounds.

    Coupling Reactions: The major products are biaryl compounds.

Scientific Research Applications

2,3,4,5,6-Pentamethylphenylzinc bromide is used in various scientific research applications, including:

    Organic Synthesis: It is a valuable reagent for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.

    Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentamethylphenylzinc bromide involves the transfer of the pentamethylphenyl group to a substrate. In coupling reactions, the zinc compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

    2,3,4,5,6-Pentafluorophenylzinc Bromide: Similar in structure but with fluorine atoms instead of methyl groups.

    2,6-Difluorophenylzinc Bromide: Contains two fluorine atoms at the 2 and 6 positions.

    5-Methoxycarbonylthiazol-2-ylzinc Bromide: Contains a thiazole ring with a methoxycarbonyl group.

Uniqueness: 2,3,4,5,6-Pentamethylphenylzinc bromide is unique due to the presence of five methyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a significant role.

Properties

Molecular Formula

C11H15BrZn

Molecular Weight

292.5 g/mol

IUPAC Name

bromozinc(1+);1,2,3,4,5-pentamethylbenzene-6-ide

InChI

InChI=1S/C11H15.BrH.Zn/c1-7-6-8(2)10(4)11(5)9(7)3;;/h1-5H3;1H;/q-1;;+2/p-1

InChI Key

MRGHHHNIDIBSTA-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C(=C(C(=C1C)C)C)C.[Zn+]Br

Origin of Product

United States

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